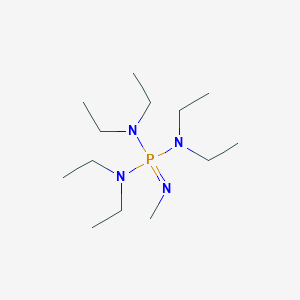
Phosphorimidic triamide, N,N,N',N',N'',N''-hexaethyl-N'''-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexaethyl-N’‘’-methyl- is a chemical compound with the molecular formula C12H31N4P. It is a member of the phosphoramide family, which are known for their diverse applications in various fields including pharmaceuticals, organic dyes, and flame retardants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexaethyl-N’‘’-methyl- typically involves the reaction of phosphorus trichloride with diethylamine and methylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the intermediates. The reaction mixture is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexaethyl-N’‘’-methyl- undergoes various chemical reactions including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions where one of the amide groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorimidic oxide derivatives, while reduction can produce phosphorimidic amines .
Scientific Research Applications
Phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexaethyl-N’‘’-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphoramide derivatives.
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of flame retardants, organic dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexaethyl-N’‘’-methyl- involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in various biochemical pathways. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify biomolecules and alter their function .
Comparison with Similar Compounds
Similar Compounds
Hexamethylphosphoramide (HMPA): A widely used phosphoramide with similar chemical properties but different applications.
Phosphoric tris(dimethylamide): Another phosphoramide with distinct reactivity and uses.
Uniqueness
Phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexaethyl-N’‘’-methyl- is unique due to its specific molecular structure, which imparts distinct reactivity and stability. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
80166-25-2 |
|---|---|
Molecular Formula |
C13H33N4P |
Molecular Weight |
276.40 g/mol |
IUPAC Name |
N-[bis(diethylamino)-methylimino-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C13H33N4P/c1-8-15(9-2)18(14-7,16(10-3)11-4)17(12-5)13-6/h8-13H2,1-7H3 |
InChI Key |
RRPIPADLFZJUTH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=NC)(N(CC)CC)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















